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Compound of Interest
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Cat. No.: B1198289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological research on
propionylpromazine, a phenothiazine derivative used as a neuroleptic agent in veterinary
medicine. The document synthesizes available data on its acute toxicity, genotoxicity,
metabolism, and tissue distribution, with a focus on quantitative data and experimental
methodologies.

Acute Toxicity

Early research primarily focused on determining the acute lethal dose of propionylpromazine.
The intravenous LD50 in mice was established in a study by Silvestrini & Quadri (1970).

Table 1: Acute Toxicity of Propionylpromazine

. Route of
Species Sex L. . LD50 (mg/kg) Reference
Administration

Silvestrini &

Mouse M&F Intravenous (i.v.) 38 (35.7-40.5) ]
Quadri (1970)[1]

Experimental Protocols

1.1.1 Determination of Acute LD50 in Mice
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Objective: To determine the median lethal dose (LD50) of propionylpromazine following
intravenous administration in mice.

Species: Mouse.[1]
Sex: Male and Female.[1]
Route of Administration: Intravenous (i.v.).[1]

Methodology: While the specific method was not detailed in the available summaries, such
studies in that era typically followed established protocols like the Miller and Tainter method.
This would involve administering a range of doses to different groups of animals and
observing mortality over a specified period (e.g., 24 hours) to calculate the dose that is lethal
to 50% of the test population.[2]

Data Analysis: The LD50 value and its confidence intervals were calculated from the
observed mortality rates at different dose levels.
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LD50 Determination Workflow

(Prepare multiple dose groups of mice)

'

(Administer Propionylpromazine intravenously)

'

(Observe for mortality over 24 hours)

'

Record number of deceased animals per group

'

Calculate LD50 using a probit analysis method
(e.g., Miller and Tainter)

l

LD50 = 38 mg/kgT

Click to download full resolution via product page

Workflow for LD50 Determination.

Genotoxicity

The mutagenic potential of propionylpromazine was evaluated using the Ames test.

Table 2: Genotoxicity of Propionylpromazine
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Test System Test Object Concentration Results Reference

S. typhimurium
Ames test TA 1535, 100, 1 mg, 5 mg Negative
98, 1537, 1538

Preiss et al.
(1983)

Experimental Protocols

2.1.1 Ames Test for Mutagenicity

Objective: To assess the potential of propionylpromazine to induce reverse mutations in
histidine-dependent strains of Salmonella typhimurium.

Test Organism:Salmonella typhimurium strains TA1535, TA100, TA98, TA1537, and TA1538.
These strains are designed to detect different types of mutagens.

Methodology: The assay involves exposing the bacterial strains to various concentrations of
propionylpromazine, both with and without a metabolic activation system (S9 mix from rat
liver). The bacteria are then plated on a histidine-deficient medium. If the substance is a
mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and
form colonies.

Data Analysis: The number of revertant colonies in the test plates is compared to the number
in the control plates. A significant increase in revertant colonies indicates a mutagenic effect.
Propionylpromazine was found to be non-mutagenic in this assay.

Pharmacokinetics and Metabolism

Studies in horses, pigs, and rats have provided insights into the absorption, distribution, and
biotransformation of propionylpromazine.

Table 3: Pharmacokinetic and Residue Data for Propionylpromazine
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Time
. Sample Post- Concentr Referenc
Species Dose Route o .
Type Administr  ation e
ation
50 mg ) ) 5.2 pg/L Park et al.
Horse i.m. Plasma 30 minutes
(total dose) (peak) (1989)
50 mg ] Park et al.
Horse i.m. Plasma 11 hours 1.26 ug/L
(total dose) (1989)
Haagsma
) 0.5 mg/kg ] ]
Pig BW i.m. Kidney 2 hours Present et al.
(1988)
Haagsma
) 0.5 mg/kg ) ] Not
Pig i.m. Diaphragm 8 hours et al.
BW Detected
(1988)
) 0.5 mg/kg ) Injection Arneth
Pig i.m. ) 5 days 863 pg/kg
BW Site (1986)
(Reference
4 mg/kg ) ) 16.2+4.8 )
Rat i.V. Kidney 0.2 hours din WHO,
BW mg/kg
1991)
(Reference
4 mg/kg ) ) 131204 ]
Rat V. Liver 0.2 hours din WHO,
BW mg/kg
1991)
(Reference
4 mg/kg ) ] 56+1.3 ]
Rat (AYA Brain 0.2 hours d in WHO,
BW mg/kg
1991)

Experimental Protocols

3.1.1 Pharmacokinetic Study in Horses

o Objective: To determine the plasma concentration of propionylpromazine over time after

intramuscular administration in horses.
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e Species: Horse.

e Dose: 50 mg total dose.

o Route of Administration: Intramuscular (i.m.).

o Sampling: Plasma samples were collected at intervals for 11 hours.

e Analytical Method: Gas chromatography with a nitrogen-phosphorous detector. The lower
limit of detection was 0.2 ug/L.

3.1.2 Residue Depletion Study in Pigs

o Objective: To determine the presence and concentration of propionylpromazine residues in
various tissues of pigs after intramuscular injection.

e Species: Dutch Landrace pigs.

e Dose: 0.5 mg/kg body weight.

o Route of Administration: Intramuscular (i.m.).

o Sampling: Tissues (kidney, diaphragm, injection site) were collected at 2, 5, and 8 hours, or
up to 5 days post-injection in different studies.

e Analytical Method: Thin-layer chromatography (TLC) was used for detection, with a limit of
detection of 60 pg/kg. A densitometric TLC method was used for quantification in another
study.

3.1.3 Tissue Distribution Study in Rats

e Objective: To determine the distribution of propionylpromazine in rat tissues after
intravenous injection.

e Species: Female Wistar rats.

e Dose: 4 mg/kg body weight.
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e Route of Administration: Intravenous (i.v.) via the tail vein.

o Sampling: Tissues (kidney, liver, brain) were collected at various time points (0.2, 0.5, 1.0,
and 2.0 hours).

e Analytical Method: The specific analytical method for this rat study is not detailed in the
summary documents, but would likely have been a chromatographic technique.

Metabolism

Metabolism of propionylpromazine has been investigated in horses and pigs. In horses, three
metabolites were identified in urine after enzymatic hydrolysis: 2-(1-hydroxypropyl)promazine,
2-(1-propenyl)promazine, and 7-hydroxypropionylpromazine. N-demethylated or sulfoxidated
metabolites were not observed in horses. In pigs, very small amounts of the sulfoxide
metabolite have been found.

Propionylpromazine Metabolism in Horses

Metabolic Transformation etabolic Transformation Metaboljc Transformation
Y \ Y
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Metabolic pathway of Propionylpromazine in horses.

Mechanism of Action and Associated Signaling
Pathways
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Propionylpromazine is a phenothiazine neuroleptic. Its pharmacological and toxicological
effects are attributed to its antagonism of several G protein-coupled receptors. While specific
early research on propionylpromazine's signaling is scarce, the mechanisms of its structural
iIsomer, propiomazine, and other phenothiazines are well-documented and provide a strong
basis for its expected actions. The primary targets are dopamine, serotonin, muscarinic, alpha-
1 adrenergic, and histamine H1 receptors.

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the central nervous system is a key mechanism for the
antipsychotic and sedative effects of phenothiazines. This action involves the inhibition of the
Gai/o signaling pathway.
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Dopamine D2 Receptor Signaling Pathway Inhibition
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Inhibition of Dopamine D2 receptor signaling.

Serotonin 5-HT2A Receptor Antagonism
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Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic properties of
phenothiazines. This receptor primarily signals through the Gaq pathway.

Serotonin 5-HT2A Receptor Signaling Pathway Inhibition
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Inhibition of Serotonin 5-HT2A receptor signaling.

Muscarinic, Alpha-1, and Histamine H1 Receptor
Antagonism

Propionylpromazine's sedative effects are also mediated by its antagonism of histamine H1
receptors. Its antagonism of muscarinic and alpha-1 adrenergic receptors can lead to side
effects such as dry mouth and hypotension, respectively. These receptors also utilize G protein-
coupled signaling pathways (Gaq for M1/M3/M5 and al; Gai for M2/M4; Gag for H1).

Conclusion

The early toxicological data for propionylpromazine is limited, with no available information on
short-term, long-term, or reproductive toxicity from that period. The available acute toxicity data
in mice show a moderate level of toxicity via the intravenous route. Genotoxicity testing in the
form of the Ames test was negative. Pharmacokinetic studies in several animal species indicate
that the drug is distributed to various tissues, including the brain, and is metabolized before
excretion. The mechanism of action is understood to be through the antagonism of several key
neurotransmitter receptors, which explains both its therapeutic effects and potential side
effects. This compilation of early research provides a foundational toxicological profile for
propionylpromazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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